2-(Morpholin-4-yl)-benzo[h]chromen-4-one
Overview
Description
“2-(Morpholin-4-yl)-benzo[h]chromen-4-one” is a chemical compound . It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring .
Synthesis Analysis
The synthesis of a similar compound, “2-(4′-morpholin-4″-yl-5H-chromeno[2,3-d]pyrimidin-2′-yl)phenol”, was performed via the reaction of salicylaldehyde with substituted acrylonitriles . Another synthesis approach involved the reaction of Schiff base derivatives with chroman-4-one fused 1,3,4-thiadiazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Morpholin-4-yl)-benzo[h]chromen-4-one” include a molecular formula of C13H13NO3, an average mass of 231.247 Da, and a monoisotopic mass of 231.089539 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 366.0±42.0 °C at 760 mmHg, and a flash point of 175.2±27.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
DNA-Dependent Protein Kinase (DNA-PK) Inhibition : This compound is a key intermediate in the synthesis of DNA-PK inhibitors. DNA-PK plays a significant role in DNA repair, specifically in non-homologous end joining, a pathway crucial for maintaining genomic stability. The inhibition of DNA-PK has been a target in cancer therapy, as it can sensitize cancer cells to radiation and chemotherapy by inhibiting their ability to repair DNA damage.
In this context, "2-(Morpholin-4-yl)-benzo[h]chromen-4-one" is specifically associated with the synthesis of NU7441, a potent inhibitor of DNA-PK. NU7441 has been studied for its potential to enhance the cytotoxic effects of ionizing radiation and other DNA-damaging agents used in cancer therapy. The compound has shown promising results in increasing the sensitivity of tumor cells to these treatments, making it a significant molecule in cancer research.
The scientific development of this compound involves improved methods for synthesizing this triflate, which is crucial for producing DNA-PK inhibitors. These methods include modifications of previously published routes and new approaches employing Baker-Venkataraman rearrangement to generate the chromenone scaffold, crucial for the compound's biological activity.
Structure-Activity Relationship Studies : Research has also focused on understanding the structure-activity relationships of chromen-4-one derivatives, including "2-(Morpholin-4-yl)-benzo[h]chromen-4-one". These studies are essential for designing more potent and selective inhibitors of DNA-PK, thereby contributing to the development of more effective cancer therapies. By modifying the structure of these compounds and analyzing their biological activity, researchers can identify the most critical elements for the inhibitory activity and optimize the compounds for therapeutic use.
Future Directions
The future directions for “2-(Morpholin-4-yl)-benzo[h]chromen-4-one” and similar compounds could involve further exploration of their potential as inhibitors of DNA-dependent protein kinase . This could involve further optimization of the chromanone-1,3,4-thiadiazole scaffold, which has been identified as an interesting anticancer pharmacophore .
properties
IUPAC Name |
2-morpholin-4-ylbenzo[h]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-15-11-16(18-7-9-20-10-8-18)21-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTZALUTXUZPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432010 | |
Record name | NU7026 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)-benzo[h]chromen-4-one | |
CAS RN |
154447-35-5 | |
Record name | 2-(4-Morpholinyl)-4H-naphtho[1,2-b]pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154447-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Morpholin-4-yl)benzo(h)chromen-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NU7026 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NU-7026 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ7RQT66H6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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